2-Chloro-2-nitrosoadamantane
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Overview
Description
Adamantane, 2-chloro-2-nitroso- is a bioactive chemical.
Scientific Research Applications
Reaction with Alkyl Substituted Allenes
2-Chloro-2-nitrosoadamantane reacts with alkyl substituted allenes, like tetramethylallene and 3-phenyl-1,2-butadiene. This process forms crystalline cross-conjugated nitrone hydrochlorides, which are significant in organic synthesis due to their potential to convert into free nitrones upon treatment with liquid ammonia (Schenk & Boer, 2010).
Photolysis in Methanol
The photolysis of 2-Chloro-2-nitrosoadamantane in methanol has been explored. This study helps in understanding the mechanism of photolysis involving C-NO bond cleavage and subsequent reactions. It's important for understanding the behavior of chloronitroso compounds in organic reactions (Kayen & Boer, 2010).
Infrared Spectroscopy Studies
Infrared spectroscopy studies of 2-Chloro-2-nitrosoadamantane, among other chloronitroso compounds, reveal insights into conformational isomerism and the behavior of the NO functional group. These studies are significant in the field of molecular spectroscopy and structural chemistry (Evans et al., 1992).
Anaerobic Degradation Study
Although not directly involving 2-Chloro-2-nitrosoadamantane, studies on the anaerobic degradation of similar compounds, like 2-chloro-4-nitroaniline, by microbial strains offer insights into the environmental and biotechnological aspects of handling nitroaromatic compounds (Duc, 2019).
Dimerization Study
Research into why nitroso compounds dimerize while their oxime tautomers do not, using compounds like 2-Chloro-2-nitrosoadamantane, provides valuable information on the chemical behavior and stability of these compounds (Glaser et al., 1996).
Solvent Effects on Reactions
The effects of different solvents on the reactions involving chloro-nitroso compounds, such as 2-Chloro-2-nitrosoadamantane, are crucial for understanding their chemical reactivity and applications in synthesis (Inoue et al., 1976).
properties
CAS RN |
33673-34-6 |
---|---|
Product Name |
2-Chloro-2-nitrosoadamantane |
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-chloro-2-nitrosoadamantane |
InChI |
InChI=1S/C10H14ClNO/c11-10(12-13)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |
InChI Key |
ZYQSPUNJUSBQMK-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3(N=O)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(N=O)Cl |
Appearance |
Solid powder |
Other CAS RN |
33673-34-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adamantane, 2-chloro-2-nitroso-; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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